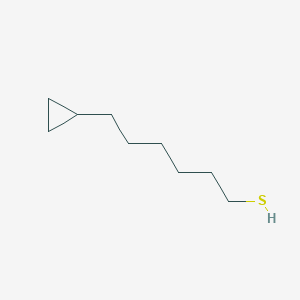

6-Cyclopropylhexane-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopropylhexane-1-thiol, also known as CCHT, is a chemical compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for investigation, and its properties have been studied in various fields of science.

科学的研究の応用

Thixotropic Hydrogelators

Thixotropic hydrogelators, like cyclo(dipeptide) derivatives, demonstrate significant potential in biomedical and biotechnological applications. A study highlighted the synthesis of new hydrogelators that form thermally/isothermally reversible physical gels in different solvents, including water and saline. These gels, formed mainly through hydrogen bonding and van der Waals forces, exhibit thixotropic behavior, which is crucial for applications requiring gel-sol-gel transitions without chemical changes (Hoshizawa et al., 2013).

Thiol Reactive Probes and Chemosensors

Thiol reactive probes and chemosensors are essential for detecting thiols such as cysteine, homocysteine, glutathione, and hydrogen sulfide due to their critical roles in physiological and pathological processes. The development of fluorescent and colorimetric probes for thiol detection is vital in research and disease diagnosis. These probes employ various detection methods, including nucleophilic addition and substitution, highlighting the importance of thiol chemistry in diagnostic applications (Peng et al., 2012).

Nanoparticle Stabilization

Research on ligands for stabilizing large gold nanoparticles in solution has shown that multidentate thiol-based ligands significantly inhibit nanoparticle aggregation. This stabilization, attributed to the multidentate chelate effect, is crucial for applications in material science and nanotechnology. The enhanced stabilization of gold nanoparticles by these ligands has implications for developing more stable and effective nanomaterials (Zhang et al., 2008).

Conjugation Chemistry

The development of a conjugation reaction based on the thia-Michael addition to activated triple bonds offers an alternative to maleimides for linking thiol groups to drugs and labels. This chemistry is pivotal for creating bioconjugates and drug-delivery systems, illustrating the versatility of thiol compounds in synthetic organic chemistry and pharmaceutical applications (Petit et al., 2019).

将来の方向性

The future of synthetic chemistry, including the study and application of compounds like 6-Cyclopropylhexane-1-thiol, is likely to involve the continued development of new synthetic methods, the exploration of novel reaction mechanisms, and the design of complex, functional molecules for various applications .

特性

IUPAC Name |

6-cyclopropylhexane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S/c10-8-4-2-1-3-5-9-6-7-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEENFIJMVBNVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropylhexane-1-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)

![methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2683345.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2683348.png)

![N-[cyano(thiophen-3-yl)methyl]-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2683361.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2683363.png)